2-Pyridyl vs. 2-Phenyl Substitution: Impact on aPKC Kinase Inhibition
In a series of thieno[2,3-d]pyrimidine-based aPKC inhibitors, the introduction of a pyridine nitrogen at a position analogous to the 2-substituent completely abrogated inhibitory activity against aPKCζ, while the parent pyrimidine series retained potency [1]. This demonstrates that a 2-pyridyl substituent can fundamentally alter kinase engagement compared to a 2-phenyl or 2-pyrimidyl group.
| Evidence Dimension | aPKCζ inhibitory activity |
|---|---|
| Target Compound Data | Inactive (pyridine congener; no IC50 achievable) |
| Comparator Or Baseline | Active pyrimidine analogs (e.g., compound 7l, IC50 in low micromolar range) |
| Quantified Difference | Complete loss of activity with pyridine vs. pyrimidine at the 2-position |
| Conditions | In vitro aPKCζ kinase inhibition assay; compounds derived from a common thieno[2,3-d]pyrimidine chloro intermediate [1]. |
Why This Matters
For researchers targeting aPKC, this evidence proves that a 2-(pyridin-2-yl) building block is contraindicated, preventing futile synthetic effort, while for other kinase targets, the pyridyl nitrogen may confer gain-of-function interactions.
- [1] Lee, J., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115480. View Source
